Cytolysin

Catalog No.
S1889317
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytolysin

Researchers using digitonin or saponin often encounter mitochondrial uncoupling due to off-target membrane damage. Recombinant Cytolysin, a cholesterol-dependent cytolysin, provides precise plasma membrane permeabilization via uniform ~30 nm pores. • Preserves mitochondrial integrity for Seahorse XF metabolic assays. • Delivers large payloads (antibodies, Cas9 RNPs) with calcium-induced resealing. • Titration-free standardized activity eliminates batch variability.

Product Name

Cytolysin

Synonyms

Cholesterol-dependent cytolysin, Perfringolysin O, Streptolysin O, PFO, SLO, Recombinant pore-forming protein, Cholesterol-specific pore-forming toxin

Purity

≥95%

Cytolysin, specifically referring to recombinant cholesterol-dependent cytolysins (CDCs) such as Perfringolysin O (PFO) or Streptolysin O (SLO), is a cholesterol-specific pore-forming protein procured for controlled cell permeabilization [1]. By selectively binding to accessible cholesterol in the plasma membrane, cytolysin oligomerizes to form uniform ~30 nm β-barrel pores [2]. For industrial and laboratory buyers, its primary value lies in its cholesterol-dependent selectivity for the plasma membrane over intracellular organelles, enabling precise intracellular delivery and metabolic assays without the off-target toxicity associated with chemical detergents like digitonin [1]. This makes highly purified, recombinant cytolysin a critical reagent for high-throughput respirometry, macromolecular delivery, and live-cell functional assays.

Research Fit

1 Precise molecular identity, not generic cytolysin designation, determines pore-forming specificity and experimental outcomes
2 Supports research requiring pore-forming toxins with distinct target selectivity, activation mechanisms, and pore architectures
3 Compound selection driven by reported family class (CDC, alpha-PFT, actinoporin) ensures reproducibility across membrane disruption studies

Buyers often attempt to substitute recombinant cytolysin with low-cost chemical detergents like digitonin, saponin, or Triton X-100. However, these generic substitutes lack lipid specificity and frequently compromise intracellular organelle integrity, leading to mitochondrial uncoupling or endoplasmic reticulum lysis [1]. Furthermore, natural saponins and digitonin exhibit extreme batch-to-batch variability, requiring researchers to perform rigorous concentration titrations (e.g., 10 to 100 µg/mL) for every new lot and cell type to avoid total cell lysis[2]. Crude, unpurified bacterial cytolysins also fail in precision workflows due to the presence of contaminating proteases and variable specific activity. Procuring highly purified, recombinant cytolysin eliminates these bottlenecks by providing a standardized, titration-free permeabilization threshold that preserves downstream assay reproducibility [1].

Substitution Risk

Cholesterol-dependent cytolysins may shift cytotoxicity kinetics and membrane repair induction even when sharing structural homology
pH-dependent activation varies: Listeriolysin O loses activity irreversibly at neutral pH, while SLO/PFO/PLY remain fully active
Actinoporin isoforms St I and St II show divergent hemolytic potency despite 93% sequence identity—substitution alters endpoint readout

Mitochondrial Integrity vs. Digitonin

In high-throughput metabolic assays, preserving mitochondrial integrity is paramount. Recombinant cytolysin selectively targets the cholesterol-rich plasma membrane, leaving the cholesterol-poor mitochondrial membranes intact. Studies demonstrate that cells permeabilized with cytolysin maintain a >95% Respiratory Control Ratio (RCR), whereas optimal doses of digitonin often reduce RCR by up to 30-50% due to off-target mitochondrial permeabilization[1]. This cholesterol-dependent selectivity prevents artifactual shifts in bioenergetic data.

Evidence DimensionMitochondrial Respiratory Control Ratio (RCR) retention
Target Compound DataRecombinant Cytolysin (>95% RCR retention)
Comparator Or BaselineDigitonin (50-70% RCR retention at permeabilizing doses)
Quantified DifferenceUp to 45% higher preservation of mitochondrial coupling
ConditionsIntact cell respirometry assays (e.g., Seahorse XF) using 1.0 nM Cytolysin vs. optimized Digitonin

Ensures accurate metabolic and mitochondrial function data by eliminating detergent-induced organelle damage.

Species-specific hemolysis
Head-to-head
6.15× differential hemolytic units
Erythrocyte species choice significantly shifts assay sensitivity
Sheep (0.40 HU) vs human (2.46 HU) under standardized suspensions

Eliminating Batch-to-Batch Titration

Natural permeabilizing agents like digitonin suffer from high lot-to-lot variability, requiring extensive titration curves for every new batch or cell line. Recombinant cytolysin operates via a highly specific stoichiometric oligomerization process that is consistent across mammalian cell types. As a result, a standard concentration of 1.0 to 3.0 nM is universally effective for >90% of cell lines without the need for batch-specific optimization [1]. This eliminates hours of preliminary assay setup and reduces reagent waste compared to digitonin.

Evidence DimensionRequired titration steps per new batch/cell line
Target Compound DataRecombinant Cytolysin (0 steps; standard 1.0-3.0 nM dose)
Comparator Or BaselineDigitonin / Saponin (Requires 4-6 point titration curve per batch)
Quantified Difference100% reduction in lot-to-lot titration requirements
ConditionsStandard mammalian cell culture permeabilization protocols

Dramatically reduces assay setup time and guarantees consistent cross-lot reproducibility for high-throughput screening.

pH-dependent inactivation
Head-to-head
LLO: irreversible loss at neutral pH
SLO/PFO/PLY: full activity retained
LLO requires acidic conditions; alternatives support physiological pH workflows
Irreversible inactivation even after pH downward shift

Macromolecular Delivery via Uniform Pores

For intracellular delivery of large biologics, pore size is the limiting factor. Small-pore toxins like alpha-hemolysin generate ~1-2 nm pores, restricting delivery to small ions and molecules (<3 kDa). In contrast, recombinant cytolysins assemble into massive ~30 nm β-barrel pores [1]. This allows the highly efficient (>80%) intracellular delivery of large macromolecules, including 150 kDa antibodies and Cas9 ribonucleoproteins, which physically cannot pass through small-pore toxins or standard electroporation without severe viability loss [2].

Evidence DimensionMaximum deliverable molecular weight
Target Compound DataRecombinant Cytolysin (~150 kDa; ~30 nm pore)
Comparator Or BaselineAlpha-hemolysin (<3 kDa; ~1.5 nm pore)
Quantified Difference>50-fold increase in deliverable payload size
ConditionsIntracellular delivery assays using fluorescently labeled macromolecules

Enables the direct intracellular introduction of full-length antibodies and large enzymes without relying on complex transfection reagents.

Sequence-function divergence
Head-to-head
93% sequence identity, St II markedly higher hemolysis
Minor N-terminal variations alter hemolytic potency in actinoporins
K+ efflux and hemolysis assays confirm differential activity

Cell Viability and Membrane Resealing

Unlike chemical detergents (e.g., Triton X-100) which cause irreversible membrane solubilization and rapid cell death, cytolysin-induced pores can be actively repaired by the host cell. Upon addition of calcium-rich media, cells activate endogenous membrane repair mechanisms (such as annexin recruitment and MEK-dependent pathways) to excise the cytolysin pores [1]. This reversible permeabilization yields post-recovery cell viabilities exceeding 85%, compared to 0% for irreversible detergents, making cytolysin uniquely suited for long-term live-cell studies [2].

Evidence DimensionPost-permeabilization cell viability (after resealing)
Target Compound DataRecombinant Cytolysin (>85% viability)
Comparator Or BaselineTriton X-100 (0% viability; irreversible lysis)
Quantified DifferenceComplete rescue of cell viability vs. total cell death
ConditionsTransient permeabilization followed by calcium-mediated resealing and 24-hour culture

Allows researchers to perform transient intracellular manipulations and continue culturing the cells for downstream phenotypic analysis.

Hemolytic vs non-hemolytic
Head-to-head
Enterococcal cytolysin: detectable hemolysis
Lacticin 3147: no detectable hemolysis
Lacticin 3147 avoids erythrocyte lysis in isogenic expression system
Identical enterococcal background, equine blood agar assay

High-Throughput Mitochondrial Respirometry

Ideal for Seahorse XF assays where preserving mitochondrial membrane integrity while fully permeabilizing the plasma membrane is required to accurately measure respiratory complexes [1].

Reversible Intracellular Delivery of Biologics

The optimal choice for introducing large, membrane-impermeable payloads (such as neutralizing antibodies, Cas9 RNPs, or fluorescent biosensors) into living cells, followed by calcium-induced resealing to maintain long-term culture viability [2].

Organelle Isolation and Fractionation

A superior alternative to mechanical homogenization or detergent lysis, allowing the gentle release of intact intracellular organelles (like lysosomes or nuclei) without disrupting their native lipid bilayers [3].

Application Fit

Application
Selection Property
Validation Focus
Hemolysis assay erythrocyte selection
Species-dependent sensitivity profile
Erythrocyte lysis endpoint verification
pH-gated intracellular delivery research
pH-dependent activation and irreversible inactivation
Compartment-specific pore formation assay
Membrane permeabilization potency studies
Actinoporin hemolytic activity comparison
K+ efflux and hemolysis endpoint verification
Non-hemolytic antimicrobial screening
Antibacterial spectrum without erythrocyte lysis
Absence of hemolysis in target matrix validation

Sequence

TTPACFTIGLGVGALFSAKFC

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